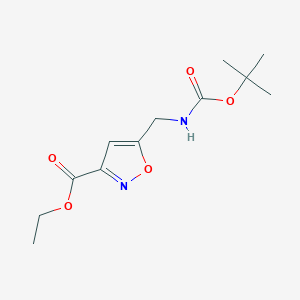

Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate

描述

Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate (CAS: 253196-37-1, molecular formula: C₁₂H₁₈N₂O₅) is a protected isoxazole derivative featuring a tert-butoxycarbonyl (Boc) group on the aminomethyl substituent at the 5-position of the isoxazole ring. The Boc group serves to protect the amine during synthetic processes, enhancing stability and enabling selective reactivity in multi-step syntheses . This compound is widely utilized as an intermediate in pharmaceutical and agrochemical research, particularly in the development of kinase inhibitors and heterocyclic bioactive molecules .

属性

IUPAC Name |

ethyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O5/c1-5-17-10(15)9-6-8(19-14-9)7-13-11(16)18-12(2,3)4/h6H,5,7H2,1-4H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBGWRAQFDOMCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442194 | |

| Record name | Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253196-37-1 | |

| Record name | Ethyl 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253196-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, 5-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Isoxazole Ring Formation via Cycloaddition

A common approach to synthesize isoxazole derivatives involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or activated alkenes. For Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate, the synthesis typically starts from a chloroxime precursor, which is converted in situ to the nitrile oxide intermediate.

Procedure : The chloroxime is dissolved in ethyl acetate and stirred vigorously. Methyl propiolate or ethyl propiolate is added as the dipolarophile at low temperature (around 0 to 5 °C), followed by the addition of sodium bicarbonate as a base to promote cycloaddition. The reaction mixture is stirred overnight at ambient temperature to ensure complete conversion.

Reaction Monitoring : Progress is monitored by NMR spectroscopy, confirming the formation of the isoxazole ring.

Workup : The organic phase is washed sequentially with aqueous solutions (e.g., 10% NaHSO4, 10% K2CO3, and brine), dried over anhydrous sodium sulfate, and filtered through a silica gel pad to remove impurities.

Introduction of the Aminomethyl Group and Boc Protection

The aminomethyl substituent is introduced via nucleophilic substitution or reductive amination on a suitable precursor bearing a leaving group at the 5-position of the isoxazole ring.

Boc Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to yield the N-Boc-protected aminomethyl derivative. This step is crucial to prevent side reactions and to improve the compound’s stability during subsequent manipulations.

Typical Conditions : The amino intermediate is dissolved in an appropriate solvent such as dichloromethane or dimethylformamide. Boc2O and a base like triethylamine or sodium bicarbonate are added, and the mixture is stirred at room temperature for 1–2 hours until completion.

Alternative Synthetic Routes

Some methods employ β-keto esters derived from N-Boc-protected amino acids, which are then converted to β-enamino diketones using N,N-dimethylformamide dimethyl acetal. Subsequent cyclocondensation with hydrazine derivatives affords isoxazole analogs with Boc-protected amino substituents.

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chloroxime + methyl propiolate | EtOAc, NaHCO3, 0 to 5 °C, overnight stirring | 75–85 | Monitored by NMR; clean cycloaddition |

| Aminomethyl substitution | Aminomethyl precursor, Boc2O, base, RT, 1–2 h | 80–90 | Efficient Boc protection, mild conditions |

| Purification | Silica gel chromatography | — | Gradient elution with EtOAc/hexanes |

Detailed Research Findings and Analysis

Regioselectivity : The cycloaddition step is highly regioselective, favoring substitution at the 5-position of the isoxazole ring, as confirmed by NMR and NOESY experiments.

Reaction Efficiency : The use of sodium bicarbonate as a mild base ensures high yields and minimal side reactions during cycloaddition and Boc protection steps.

Purification : Silica gel chromatography with gradient elution (10–40% ethyl acetate in hexanes) effectively isolates the pure product with high purity.

Spectroscopic Characterization : The final compound exhibits characteristic NMR signals for the Boc group (tert-butyl protons around δ 1.4 ppm), the aminomethyl group, and the ethyl ester moiety, confirming successful synthesis.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

科学研究应用

Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, modulating biological processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate with analogs differing in substituents at the 5-position of the isoxazole core. Key parameters include synthetic accessibility, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison of Isoxazole-3-carboxylate Derivatives

*Estimated logP values based on structural analogs and computational models.

Impact of Substituent Identity and Boc Protection

- Synthetic Efficiency: The Boc-protected aminomethyl group in the target compound allows for straightforward coupling reactions (e.g., palladium-catalyzed cross-coupling) with yields comparable to analogs like the 3-aminopropyl derivative (71%) . In contrast, bulkier substituents (e.g., benzoyloxymethyl) reduce yields due to steric hindrance . Deprotection of Boc groups (e.g., via HCl/EtOAc) is efficient but may require optimization to avoid side reactions, as observed in triazole carboxylate syntheses .

- Physicochemical Properties: The Boc group increases hydrophobicity (logP ~1.8) compared to non-protected analogs (e.g., Ethyl 5-methylisoxazole-3-carboxylate, logP ~1.2) . Free amine derivatives (e.g., Ethyl 5-aminomethylisoxazole-3-carboxylate) exhibit higher aqueous solubility but lower stability under acidic conditions .

- Methyl or formyl substituents improve bioactivity in antimicrobial and anti-inflammatory assays, attributed to their smaller size and higher metabolic stability .

Case Studies in Drug Development

- Kinase Inhibitors: this compound derivatives are precursors to Janus kinase (JAK) inhibitors, where the Boc group facilitates selective functionalization of the aminomethyl side chain .

- Anticonvulsant Agents : Methyl-substituted analogs (e.g., Ethyl 5-methylisoxazole-3-carboxylate) show enhanced blood-brain barrier penetration compared to Boc-protected versions .

生物活性

Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound features a unique isoxazole ring structure that contributes to its biological properties. The presence of the N-Boc (tert-butoxycarbonyl) group enhances the stability and solubility of the compound, making it suitable for various biological applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The compound has been shown to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain metabolic pathways involved in cell proliferation and survival, which is particularly relevant in cancer research .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Properties

The compound's anticancer activity has garnered attention in recent studies. It has been evaluated for its ability to induce apoptosis (programmed cell death) in various cancer cell lines. Notably, it was found to inhibit the growth of neuroblastoma cells through mechanisms involving the modulation of apoptotic pathways .

Case Studies

- Neuroblastoma Cell Line Study : A study evaluated the effects of this compound on SH-SY5Y neuroblastoma cells. The results indicated a significant reduction in cell viability and an increase in apoptosis markers, highlighting its potential as a therapeutic agent for neuroblastoma .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited inhibitory effects on bacterial growth, suggesting its utility in developing new antibiotics .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。